molecular formula C4H5BrN2 B1270013 4-Bromo-1-methyl-1H-imidazole CAS No. 25676-75-9

4-Bromo-1-methyl-1H-imidazole

Cat. No.: B1270013
CAS No.: 25676-75-9
M. Wt: 161 g/mol
InChI Key: IOTSLMMLLXTNNH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTSLMMLLXTNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361579
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25676-75-9
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-1-methyl-1H-imidazole in organic synthesis, particularly in the context of the provided research papers?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of biologically relevant molecules. Both research papers utilize this compound as a common starting point for creating more complex imidazole derivatives.

  • In the first paper [], this compound undergoes a key transformation where the bromine atom is replaced by an arylthio group. This step is essential for constructing the 5-arylthio-3-methyl-L-histidine derivatives, which serve as models for the starfish alkaloid imbricatine.
  • The second paper [] employs this compound in a palladium-catalyzed Suzuki-type reaction. This reaction enables the introduction of a second aryl group at the 4-position of the imidazole ring, ultimately leading to the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles. These diaryl imidazoles are structurally similar to combretastatin A-4 and exhibit promising antitumor activity.

Q2: How does the reactivity of this compound contribute to its utility in synthesizing diverse imidazole derivatives?

A2: The presence of bromine at the 4-position of the imidazole ring in this compound imparts valuable reactivity to this compound.

  • The bromine atom acts as a leaving group, facilitating various substitution reactions. This is evident in the first paper [] where it is replaced by an arylthio group, highlighting its susceptibility to nucleophilic attack.
  • Additionally, as demonstrated in the second paper [], the bromine atom allows for palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. This enables the introduction of aryl groups, broadening the scope of accessible imidazole derivatives.

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